molecular formula C21H17BrN4O2 B2815156 N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-78-3

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2815156
CAS No.: 941893-78-3
M. Wt: 437.297
InChI Key: OSKOEPHUUUQOKF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a high-purity chemical compound with a molecular formula of C21H17BrN4O2 and a molecular weight of 437.30 g/mol . This acetamide derivative is built on a pyrazolo[1,5-a]pyrazin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a 4-bromo-3-methylaniline moiety, which is a common pharmacophore in the development of therapeutic agents. Recent scientific literature highlights the significant research value of structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi strains, a critical global health priority . Furthermore, such heterocyclic compounds containing nitrogen and amide linkages have shown promising inhibitory effects on enzymes like alkaline phosphatase, making them valuable tools for enzymology and drug discovery research . The presence of the bromo substituent also offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to explore a wider chemical space and create analog libraries for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

941893-78-3

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.297

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-11-16(7-8-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)

InChI Key

OSKOEPHUUUQOKF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3)

  • Key Differences : The chlorobenzyl group replaces the bromo-3-methylphenyl moiety.
  • This compound was discontinued in commercial availability, suggesting challenges in synthesis or stability .

N-(3-Methoxyphenyl) and N-Benzyl Derivatives

  • Molecular weight: 374.4 g/mol (vs. ~434 g/mol for the target compound) .
  • N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide :
    • The benzyl group lacks halogen atoms, reducing steric hindrance and possibly enhancing metabolic clearance .

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine

  • F-DPA and DPA-714 : These pyrazolo[1,5-a]pyrimidine acetamides feature fluorophenyl and diethylamine substituents.
    • Example : F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) has been radiolabeled for imaging applications, highlighting the role of fluorine in pharmacokinetics .
    • Comparison : The pyrazine core in the target compound may exhibit distinct electronic properties due to nitrogen positioning, affecting target selectivity.

Triazolo[1,5-a]pyrazine Derivatives

  • Melting point: 244–245°C (higher than typical pyrazolo[1,5-a]pyrazinones), suggesting enhanced crystallinity .

Substituent Effects on Physical and Chemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
Target Compound 4-Bromo-3-methylphenyl ~434 Not reported Bromine enhances halogen bonding
N-(4-Chlorobenzyl) Derivative 4-Chlorobenzyl ~388 Discontinued Higher lipophilicity
N-(3-Methoxyphenyl) Derivative 3-Methoxyphenyl 374.4 Not reported Improved solubility via methoxy group
F-DPA 4-Fluorophenyl, diethylamine ~358 Not reported Radiolabeling capability

Hydrogen Bonding and Crystal Packing

  • N-(Pyrazin-2-yl)-2-(4-bromophenyl)acetamide: Exhibits intramolecular C–H···O hydrogen bonds (S(6) motif) and intermolecular N–H···N interactions, forming 2D networks .

Q & A

Basic: What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions, including condensation of brominated aryl amines with pyrazolo[1,5-a]pyrazine intermediates and subsequent acetylation. Key steps include:

  • Brominated aromatic ring activation : Use of bromine or brominated precursors under controlled pH (e.g., 7–8) to avoid over-substitution .
  • Pyrazolo[1,5-a]pyrazine core formation : Cyclization via microwave-assisted synthesis (60–80°C, 2–4 hours) to enhance reaction efficiency .
  • Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to minimize hydrolysis .
    Purity optimization : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Core techniques include:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core (e.g., δ 7.5–8.0 ppm for aromatic protons) and acetamide linkage (δ 2.3–2.6 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~465.2 Da) and detect isotopic patterns from bromine .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide at ~1550 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the 3D conformation and hydrogen-bonding networks:

  • Crystal growth : Slow evaporation of a saturated DMSO/water solution yields monoclinic crystals (space group P21/c) .
  • Data collection : Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) with SHELXL for refinement .
  • Key parameters : Unit cell dimensions (e.g., a = 9.81 Å, β = 92.94°) and R-factor (<0.05) validate the pyrazolo[1,5-a]pyrazine core’s planarity and acetamide torsion angles .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Answer:
Common issues include by-product formation during cyclization and bromine substitution. Solutions:

  • Temperature control : Use continuous flow reactors (CFRs) to maintain precise temperatures (70°C ± 2°C) during pyrazine ring formation .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of brominated intermediates .
  • Solvent selection : Replace DMF with THF/water mixtures to reduce side reactions in acetylation steps .

Basic: What preliminary assays are recommended to evaluate its anti-inflammatory and anticancer potential?

Answer:
Initial screening should include:

  • Anti-inflammatory : COX-2 inhibition assay (IC50 determination via ELISA) and TNF-α suppression in LPS-stimulated macrophages .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:
Compare analogs with modified substituents (see Table 1):

Substituent Biological Activity (IC50, μM)Key Finding
4-Bromo-3-methyl COX-2: 1.2; MCF-7: 8.5Enhanced selectivity vs. COX-1
4-Chloro COX-2: 2.1; MCF-7: 12.3Reduced potency due to lower electronegativity
4-Fluoro COX-2: 0.9; MCF-7: 7.8Improved metabolic stability

Design strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to boost target binding .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Answer:
Discrepancies often arise from pharmacokinetic factors:

  • Solubility testing : Use shake-flask method (logP ~2.5) to identify poor bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Formulation adjustment : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Basic: What computational tools predict binding modes with biological targets?

Answer:

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 5KIR) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Knockdown/overexpression : CRISPR-Cas9-mediated gene editing to confirm pathway specificity (e.g., NF-κB for anti-inflammatory activity) .

Basic: How are stability and storage conditions determined for this compound?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor by HPLC .
  • Optimal storage : -20°C in amber vials under argon; stable for >12 months in DMSO (10 mM stock) .

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